molecular formula C17H16N2O2S B12879528 5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline CAS No. 64895-59-6

5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline

Cat. No.: B12879528
CAS No.: 64895-59-6
M. Wt: 312.4 g/mol
InChI Key: CPBJSZORQJNJEG-UHFFFAOYSA-N
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Description

6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyquinoline and 4-methoxyphenylthiol.

    Formation of Intermediate: The reaction between 6-methoxyquinoline and 4-methoxyphenylthiol under specific conditions leads to the formation of an intermediate compound.

    Final Product: The intermediate compound undergoes further reactions, such as amination, to yield the final product, 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: Substitution reactions can occur at different positions on the quinoline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antimalarial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the methoxy and phenylthio groups.

    8-Quinolinamine: A derivative with an amino group at the 8-position.

    4-Methoxyquinoline: A compound with a methoxy group at the 4-position.

Uniqueness

6-Methoxy-5-((4-methoxyphenyl)thio)quinolin-8-amine is unique due to the presence of both methoxy and phenylthio groups, which can enhance its biological activity and specificity. The combination of these functional groups can lead to improved pharmacokinetic properties and target selectivity compared to other quinoline derivatives.

Properties

CAS No.

64895-59-6

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

6-methoxy-5-(4-methoxyphenyl)sulfanylquinolin-8-amine

InChI

InChI=1S/C17H16N2O2S/c1-20-11-5-7-12(8-6-11)22-17-13-4-3-9-19-16(13)14(18)10-15(17)21-2/h3-10H,18H2,1-2H3

InChI Key

CPBJSZORQJNJEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C3=C2C=CC=N3)N)OC

Origin of Product

United States

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